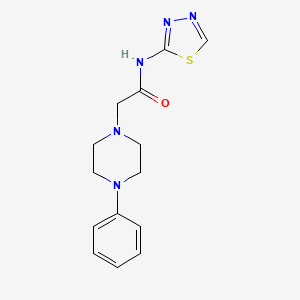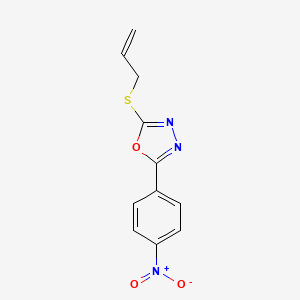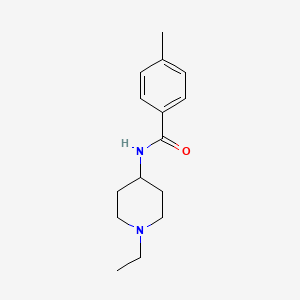
2-(4-phenyl-1-piperazinyl)-N-1,3,4-thiadiazol-2-ylacetamide
Descripción general
Descripción
2-(4-phenyl-1-piperazinyl)-N-1,3,4-thiadiazol-2-ylacetamide, commonly known as TPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPA belongs to the class of thiadiazole derivatives and has shown promising results in various studies related to neuroscience, cancer, and infectious diseases.
Mecanismo De Acción
The exact mechanism of action of TPA is not fully understood. However, it is believed to modulate the activity of various neurotransmitters in the brain, including serotonin and dopamine. TPA has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
TPA has been shown to have various biochemical and physiological effects in animal models. In neuroscience, TPA has been reported to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of stress hormones such as cortisol. In cancer research, TPA has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPA in lab experiments is its high purity and good yield. This makes it easier to obtain TPA in its pure form and use it in various experiments. However, one of the limitations of using TPA is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for research on TPA. In neuroscience, further studies are needed to understand the exact mechanism of action of TPA and its potential use in the treatment of anxiety and depression. In cancer research, more studies are needed to investigate the efficacy of TPA as an anticancer agent and its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of TPA in the treatment of infectious diseases such as tuberculosis and malaria.
In conclusion, TPA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reliable and yields TPA in high purity. TPA has shown promising results in various studies related to neuroscience, cancer, and infectious diseases. However, further research is needed to fully understand the mechanism of action of TPA and its potential use in medicine.
Aplicaciones Científicas De Investigación
TPA has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, TPA has been shown to have anxiolytic and antidepressant effects in animal models. It has also been reported to improve memory and cognitive function in mice. In cancer research, TPA has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. Additionally, TPA has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-13(16-14-17-15-11-21-14)10-18-6-8-19(9-7-18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOJZAGDMGKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701245.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4701266.png)

![N-(4-isopropylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4701288.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4701297.png)
![3,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4701306.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4701318.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4701325.png)

![3-[4-(diethylamino)phenyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701341.png)
